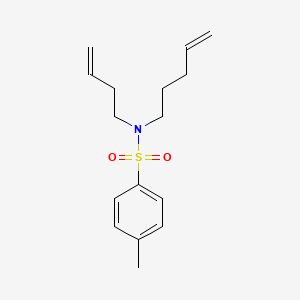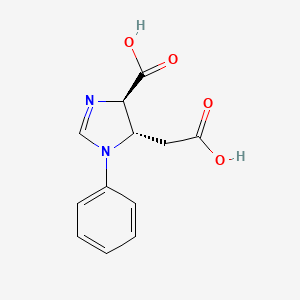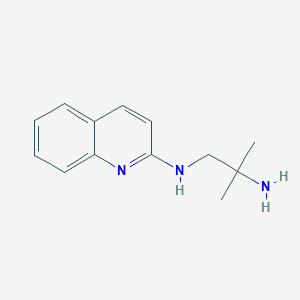
3-(Bromomethyl)thiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)thiophene-2-carbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom The compound this compound is characterized by the presence of a bromomethyl group and a carbonyl chloride group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)thiophene-2-carbonyl chloride typically involves the bromination of thiophene derivatives followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 3-bromothiophene with formaldehyde and hydrochloric acid to introduce the bromomethyl group. The resulting intermediate is then treated with thionyl chloride to form the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient bromination and chlorination techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)thiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, forming acyl derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as alcohols, amines, and thiols are used in the presence of a base to facilitate the addition to the carbonyl chloride group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, acyl derivatives, and oxidized or reduced forms of the compound. These products have diverse applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)thiophene-2-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound and its derivatives.
Industry: The compound is used in the production of advanced materials, including conductive polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)thiophene-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The carbonyl chloride group can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methylthiophene: This compound is similar in structure but lacks the carbonyl chloride group.
Thiophene-2-carbonyl chloride: This compound lacks the bromomethyl group but contains the carbonyl chloride group.
Uniqueness
3-(Bromomethyl)thiophene-2-carbonyl chloride is unique due to the presence of both the bromomethyl and carbonyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
184228-08-8 |
|---|---|
Molekularformel |
C6H4BrClOS |
Molekulargewicht |
239.52 g/mol |
IUPAC-Name |
3-(bromomethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H4BrClOS/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2 |
InChI-Schlüssel |
SYUNRBHDIYPWJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CBr)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
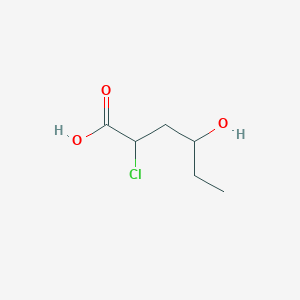

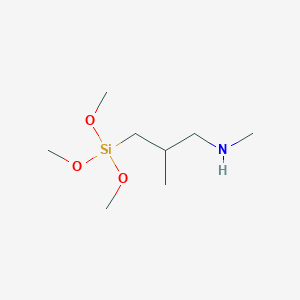

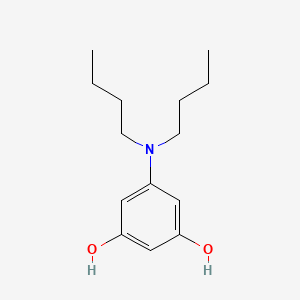
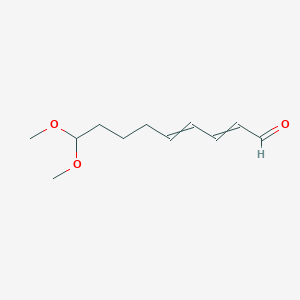
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
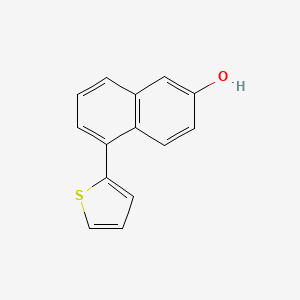
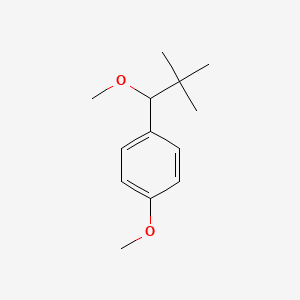
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
